molecular formula C8H6Cl2N4 B1434327 2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine CAS No. 1936548-56-9

2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine

Cat. No. B1434327
CAS RN: 1936548-56-9
M. Wt: 229.06 g/mol
InChI Key: WLLNVQJDBJORJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine” is a chemical compound used for the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 162.02 . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Biological Activity

A key application of 2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine is in the synthesis of various compounds with biological activities. This chemical serves as a starting material for synthesizing derivatives like 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines. Some of these derivatives have shown moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008), (Chen & Shi, 2009).

Synthesis of Triazole Derivatives

Another application involves the synthesis of triazole derivatives. For example, 3-(pyridin-2-yl)-1,2,4-triazole derivatives have been synthesized using this compound, with various structural characterizations like IR, 1H NMR, and 13C NMR (Bi-hui, 2010).

Antifungal Properties

Compounds derived from this chemical have been found to possess antifungal properties. A study reports the synthesis of a novel 1,2,4- Triazolo[4,3-a]Pyridine compound with significant inhibitory effects against various fungal species (Wang et al., 2018).

Herbicidal and Fungicidal Activities

In the search for novel agrochemicals, derivatives containing 1,2,3-triazolyl and pyridyl rings synthesized from this chemical have shown promising herbicidal and moderate fungicidal activities. These findings are vital in developing new agrochemical products (Chen & Shi, 2008).

Electrochemistry and Photophysical Properties

The chemical is also utilized in studies focusing on the electrochemistry and photophysical properties of various compounds. For instance, investigations into the synthesis, stability, and properties of different metal complexes using this chemical as a ligand provide insights into their potential applications in fields like materials science and catalysis (Conradie et al., 2019).

Safety and Hazards

The compound “2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine” has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary statements include P280, P305, P310, P338, and P351 .

properties

IUPAC Name

2-chloro-3-[5-(chloromethyl)triazol-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c9-4-6-5-12-13-14(6)7-2-1-3-11-8(7)10/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLNVQJDBJORJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N2C(=CN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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